molecular formula C19H18N2O5S B2364069 3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide CAS No. 941966-89-8

3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide

Cat. No.: B2364069
CAS No.: 941966-89-8
M. Wt: 386.42
InChI Key: DDBVBCHWXYMOST-UHFFFAOYSA-N
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Description

3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. The benzofuran core is a common scaffold in many biologically active natural products and synthetic drugs, making it a popular target for drug design and development .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from a benzofuran precursor. One common synthetic route includes the following steps :

    C–H Arylation: The benzofuran core undergoes palladium-catalyzed C–H arylation to introduce an aryl group at the C3 position.

    Transamidation: The arylated benzofuran is then subjected to a one-pot, two-step transamidation procedure, which involves the formation of N-acyl-Boc-carbamates as intermediates.

    Final Coupling: The phenylsulfonyl and butanamido groups are introduced through coupling reactions, typically using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of robust purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

Uniqueness

3-(4-(Phenylsulfonyl)butanamido)benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core with a phenylsulfonyl and butanamido group, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-[4-(benzenesulfonyl)butanoylamino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c20-19(23)18-17(14-9-4-5-10-15(14)26-18)21-16(22)11-6-12-27(24,25)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H2,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBVBCHWXYMOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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